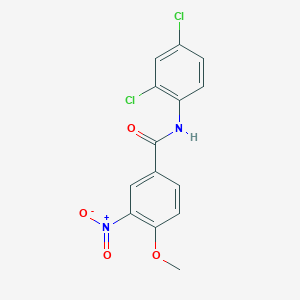

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide

Description

- is an organic compound with the chemical formula

- It consists of a benzene ring substituted with a 2,4-dichlorophenyl group, a methoxy group (–OCH₃), and a nitro group (–NO₂).

- The compound is a white crystalline powder, sparingly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide: C9H7Cl2NO3

.Properties

Molecular Formula |

C14H10Cl2N2O4 |

|---|---|

Molecular Weight |

341.1 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-4-3-9(15)7-10(11)16/h2-7H,1H3,(H,17,19) |

InChI Key |

BLCZVNOLFVGOND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide involves several steps. One common synthetic route is as follows

Industrial Production: The compound is not produced on a large scale industrially, but it serves as an intermediate in the synthesis of other chemicals.

Chemical Reactions Analysis

Reactivity: N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide can undergo various reactions

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Major Products: The major products depend on the specific reaction. For example, reduction yields the corresponding amino compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide possesses significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes related to cancer progression and metastasis. For example, it was found to inhibit the activity of certain kinases involved in tumor growth, suggesting a pathway for therapeutic intervention .

Agricultural Applications

Fungicidal Properties

this compound has been explored for its fungicidal properties. It has been effective against various phytopathogenic fungi, making it a candidate for developing agricultural fungicides. The compound's ability to disrupt fungal cell wall synthesis is particularly noteworthy, as it can lead to effective control of fungal diseases in crops .

Pesticidal Activity

Beyond fungicidal applications, this compound has been tested for its insecticidal properties. Research indicates that it can act as a non-covalent inhibitor of acetylcholinesterase, an enzyme crucial for insect nervous system function. This mechanism presents a potential avenue for developing new insecticides that target pest species without harming beneficial insects .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its applications. Modifications to the chemical structure can enhance its biological activity and selectivity. For example, varying substituents on the benzamide moiety can lead to compounds with improved potency against specific targets .

Case Studies

Mechanism of Action

- The exact mechanism of action is not well-documented.

- It likely interacts with cellular targets due to its structural features (chlorinated phenyl, nitro, and methoxy groups).

Comparison with Similar Compounds

Similar Compounds: Other nitrophenyl derivatives, such as 2,4-dinitrophenol (DNP) and 2,4-dichloronitrobenzene.

Uniqueness: N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide’s unique combination of substituents sets it apart.

Remember that this compound’s applications are still being explored, and further research is needed to fully understand its potential.

Biological Activity

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group, a methoxy group, and a nitro group attached to a benzamide moiety. This unique arrangement enhances its reactivity and potential interactions with various biological targets.

| Component | Description |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 299.12 g/mol |

| Functional Groups | Methoxy (-OCH), Nitro (-NO), Amide (-C(=O)NH) |

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It works by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it demonstrates notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

3. Anticancer Potential

In vitro studies have shown that this compound possesses cytotoxic effects against several human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxicity of this compound against five human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity .

Case Study 2: Enzyme Inhibition Studies

In another investigation, the compound was tested for its ability to inhibit key enzymes involved in metabolic processes. It showed promising results in inhibiting α-amylase and acetylcholinesterase (AChE), suggesting potential applications in managing diabetes and neurodegenerative diseases .

Toxicological Profile

Toxicity studies have indicated that this compound is relatively safe at therapeutic doses. No significant adverse effects were observed on hematological or biochemical parameters in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.